molecular formula C18H18N2O3 B4153439 1-[2-[3-(Benzimidazol-1-yl)-2-hydroxypropoxy]phenyl]ethanone

1-[2-[3-(Benzimidazol-1-yl)-2-hydroxypropoxy]phenyl]ethanone

Cat. No.: B4153439
M. Wt: 310.3 g/mol
InChI Key: AXGSMDJKNBOFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[3-(Benzimidazol-1-yl)-2-hydroxypropoxy]phenyl]ethanone is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their broad range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties

Preparation Methods

The synthesis of 1-[2-[3-(Benzimidazol-1-yl)-2-hydroxypropoxy]phenyl]ethanone typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[2-[3-(Benzimidazol-1-yl)-2-hydroxypropoxy]phenyl]ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from -10°C to 100°C.

Comparison with Similar Compounds

1-[2-[3-(Benzimidazol-1-yl)-2-hydroxypropoxy]phenyl]ethanone can be compared with other benzimidazole derivatives:

The uniqueness of this compound lies in its specific structural features that confer unique biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-[2-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-13(21)15-6-2-5-9-18(15)23-11-14(22)10-20-12-19-16-7-3-4-8-17(16)20/h2-9,12,14,22H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGSMDJKNBOFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC(CN2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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